5-(3-Chlorophenyl)pyridin-2-amine
Overview
Description
“5-(3-Chlorophenyl)pyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has an amine group (-NH2) attached to the second carbon of the pyridine ring and a chlorophenyl group attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an amine group (-NH2) attached to the second carbon and a chlorophenyl group attached to the fifth carbon . The presence of the nitrogen atom in the pyridine ring and the amine group makes the compound a heterocyclic amine .
Scientific Research Applications
Antimicrobial and Anticancer Activities
5-(3-Chlorophenyl)pyridin-2-amine has shown potential in antimicrobial and anticancer research. A study demonstrated that diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, related compounds to this compound, exhibited high antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Additionally, these compounds displayed significant cytotoxicity and anticancer activities against liver carcinoma and human breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).
Chemical Synthesis and Characterization
This compound is involved in various chemical syntheses and characterizations. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine, which was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015). In another study, the reaction of 5-(4-chlorophenyl)-4-benzoyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-one with aromatic amines afforded corresponding 3-arylamino derivatives, showing the versatility of related compounds in chemical synthesis (Armisheva et al., 2011).
Catalysis and Coordination Chemistry
The compound plays a role in catalysis and coordination chemistry. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine, demonstrating its use in selective amination processes (Jianguo Ji et al., 2003). Additionally, the synthesis and characterization of Co(III) complexes with amine including this compound have been studied, contributing to the field of metal-organic chemistry (Amirnasr et al., 2001).
Crystallography and Molecular Structure
The crystal structure of compounds related to this compound has been a subject of interest. A study on the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed insights into the molecular structure of similar compounds (Adeleke & Omondi, 2022).
Luminescent Properties
The luminescent properties of coordination complexes involving this compound and similar compounds have been explored. A study found that the solid-state luminescent properties of perchlorate-containing complexes were stronger than those of nitrate-containing complexes (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which are structurally similar to the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce changes that lead to its pharmacological effects .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 5-(3-chlorophenyl)pyridin-2-amine may have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIMHAAQBBISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602411 | |
Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-14-2 | |
Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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